2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid
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Overview
Description
2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and an isopropylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch reaction, which involves the condensation of α-halo ketones with thiourea.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with 2-hydroxybenzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-((4-phenylthiazol-2-yl)amino)benzoic acid
- 2-Hydroxy-5-((4-(4-methylphenyl)thiazol-2-yl)amino)benzoic acid
Comparison
Compared to similar compounds, 2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid is unique due to the presence of the isopropyl group, which may enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
2-hydroxy-5-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11(2)12-3-5-13(6-4-12)16-10-25-19(21-16)20-14-7-8-17(22)15(9-14)18(23)24/h3-11,22H,1-2H3,(H,20,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJJMKZPVFSSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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